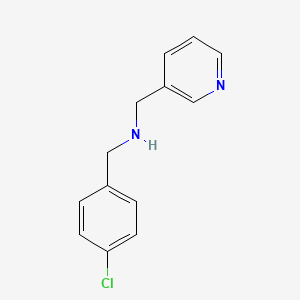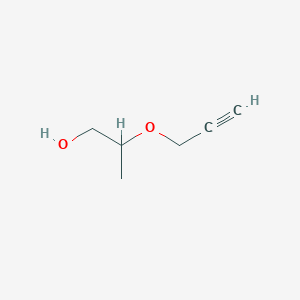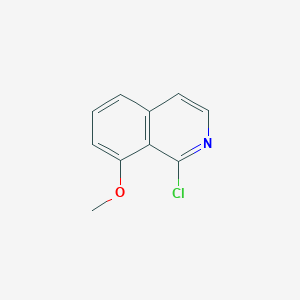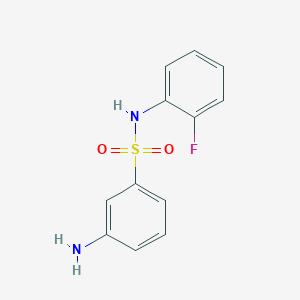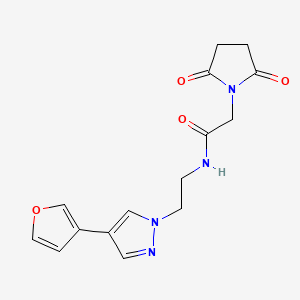
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H16N4O4 and its molecular weight is 316.317. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Assessment
Compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide have been synthesized and evaluated for their insecticidal properties. For instance, derivatives incorporating a thiadiazole moiety were assessed against the cotton leafworm, Spodoptera littoralis, showing potential as insecticidal agents (Fadda et al., 2017).
Interaction with Biomolecules
Research on pyrazole-acetamide derivatives, including studies on their coordination complexes with metals such as Co(II) and Cu(II), has revealed insights into their potential for forming supramolecular architectures through hydrogen bonding. This research indicates their applicability in studying molecular interactions and potentially as scaffolds for developing antioxidant agents (Chkirate et al., 2019).
Antioxidative Activity
The antioxidative properties of heterocyclic compounds, including pyrroles and furans similar to the moieties present in 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide, have been evaluated. Pyrroles, in particular, showed high antioxidative activity, suggesting the potential of similar compounds in research focused on oxidative stress and related conditions (Yanagimoto et al., 2002).
Synthesis and Biological Activity
The synthesis and structural characterization of compounds containing furan and pyrazole units have been explored, along with their biological activities. For example, derivatives displaying moderate herbicidal and fungicidal activities have been reported, indicating the utility of such compounds in agricultural research (霍静倩 et al., 2016).
Antitumor Activity
Some novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized and their antitumor activities investigated. These studies provide a basis for the potential antitumor applications of related compounds, highlighting their relevance in medicinal chemistry and oncology research (Albratty et al., 2017).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c20-13(9-19-14(21)1-2-15(19)22)16-4-5-18-8-12(7-17-18)11-3-6-23-10-11/h3,6-8,10H,1-2,4-5,9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFZGMSGXPDFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2849420.png)

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2849423.png)
![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)
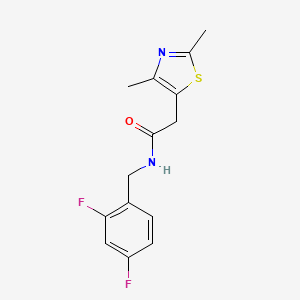
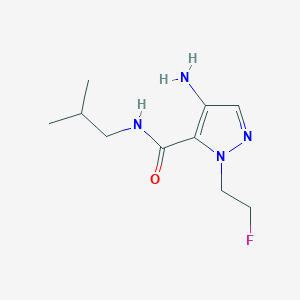
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2849428.png)
![2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene](/img/structure/B2849430.png)
